N'-methyl-2-phenylacetohydrazide
Description
Properties
CAS No. |
1199-86-6 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-methyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-10-11-9(12)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI Key |
WTVKVKVPTUAAMU-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-methyl-2-phenylacetohydrazide can be synthesized through the reaction of phenylacetohydrazide with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of N’-methyl-2-phenylacetohydrazide.
Industrial Production Methods
Industrial production of N’-methyl-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-2-phenylacetohydrazone, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N’-methyl-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-methyl-2-phenylacetohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N’-ethyl-N’-phenylacetohydrazide
- N’-benzyl-N’-phenylacetohydrazide
- N’-isopentyl-N’-phenylacetohydrazide
Uniqueness
N’-methyl-2-phenylacetohydrazide is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for research and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-methyl-2-phenylacetohydrazide and its derivatives?
- Methodology :
- Step 1 : React methyl 2-phenylacetate with hydrazine hydrate (1.5 equiv.) in ethanol under reflux (80°C, 1 hr) to yield 2-phenylacetohydrazide .
- Step 2 : Condense the hydrazide with aldehydes (e.g., benzaldehyde, 1.2 equiv.) in ethanol using HCl as a catalyst (room temperature, 2 hr) to form hydrazone derivatives .
- Key Considerations : Recrystallization from ethanol or methanol ensures purity (>75% yield), and reaction progress is monitored via TLC .
Q. How are structural and purity characteristics of This compound validated experimentally?
- Analytical Techniques :
- NMR : Confirm the hydrazide backbone (N–H peaks at δ 9–10 ppm) and methyl substitution (C–H3 at δ 2.5–3.0 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases .
- Melting Point : Reported m.p. 90–91°C for intermediates; deviations indicate impurities .
Q. What are the primary pharmacological targets of phenylacetohydrazide derivatives?
- Mechanistic Insights :
- COX-2 Inhibition : Derivatives like benzenesulfonamide-substituted diarylpyrazoles show selective COX-2 inhibition (e.g., IC50 = 0.37 μM vs. COX-1 IC50 = 82.21 μM), validated via enzymatic assays and docking simulations .
- Anti-inflammatory Activity : Hydrazones reduce edema in rodent models by suppressing prostaglandin synthesis, linked to COX-2 downregulation .
Advanced Research Questions
Q. How can computational methods optimize This compound derivatives for enhanced COX-2 selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate ligand binding in COX-2’s hydrophobic pocket (PDB ID: 3LN1). Key interactions: π-stacking with Tyr385 and hydrogen bonding with Ser530 .
- 3D-QSAR Models : Build predictive models with steric/electronic descriptors (e.g., CoMSIA) to design derivatives with improved binding affinity .
Q. How should researchers address contradictions in biological activity data across phenylacetohydrazide analogs?
- Case Study : Compound 48 (from ) exhibits potent COX-2 inhibition (IC50 = 0.37 μM) but moderate cytotoxicity (IC50 = 0.78 μM against A549 cells).
- Resolution :
- Dose-Response Curves : Verify activity across multiple concentrations to rule out assay-specific artifacts.
- Apoptosis Assays : Use PI staining and caspase-3 activation to distinguish cytotoxic vs. cytostatic effects .
Q. What strategies mitigate low yields in hydrazone synthesis?
- Troubleshooting :
- Catalyst Optimization : Replace HCl with acetic acid for milder conditions, reducing side reactions (e.g., imine hydrolysis) .
- Solvent Screening : Test DMF or THF for sterically hindered aldehydes; ethanol remains preferred for polar substrates .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
